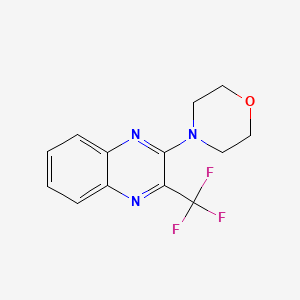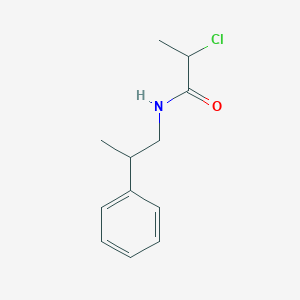![molecular formula C24H22N4O6S B2370124 2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324044-85-1](/img/structure/B2370124.png)
2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a benzo[de]isoquinoline-1,3(2H)-dione group . These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various applications, such as medicinal chemistry or material science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The piperazine ring, for example, is a six-membered ring containing two nitrogen atoms, which can participate in various types of chemical reactions . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom, usually carbon . The benzo[de]isoquinoline-1,3(2H)-dione group is a polycyclic aromatic system, which can have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can participate in would depend on the specific functional groups present in the molecule. For example, the piperazine ring can participate in reactions with acids and bases, and the sulfonyl group can undergo various types of substitution reactions . The benzo[de]isoquinoline-1,3(2H)-dione group, being an aromatic system, can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Halocyclization Reactions
The compound is involved in halocyclization reactions, where it undergoes cyclization with halogens like iodine, bromine, or sulfuryl chloride. This process leads to the formation of hydrohalides, which can be further converted into other derivatives. Such reactions are crucial for synthesizing new chemical entities with potential applications in medicinal chemistry and material science (Zborovskii et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer
Research has also focused on the luminescent properties and photo-induced electron transfer capabilities of similar compounds with piperazine substituents. These properties are significant for developing new materials for optical applications, such as sensors, imaging agents, and photovoltaic devices (Gan et al., 2003).
Fluorimetric Detection of Formaldehyde
The compound's derivatives have been designed and synthesized for rapid and facile fluorimetric detection of formaldehyde. This application is particularly relevant in environmental monitoring and industrial quality control, where formaldehyde's presence needs to be quickly and accurately determined (Dong et al., 2016).
Antiviral Properties
There has been exploration into the antiviral properties of related benzo[de]isoquinoline-diones against various viruses, including herpes simplex and vaccinia viruses. Such studies contribute to the ongoing search for new antiviral agents that can serve as the basis for developing treatments for viral infections (GARCIA-GANCEDO et al., 1979).
Fluorescent Ligands for Receptor Imaging
The compound's framework has been utilized to create fluorescent ligands for receptor imaging, particularly for the human 5-HT1A receptors. These ligands are valuable tools in neuroscience research for studying receptor distribution, density, and function in live cells or tissue samples (Lacivita et al., 2009).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial strains.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that the compound interacts with its targets in a way that inhibits their normal function, leading to the observed anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it’s likely that it interferes with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
One study suggests that similar compounds exhibit rapid elimination in mice , which might suggest a similar pharmacokinetic profile for this compound.
Result of Action
Based on its potential anti-tubercular activity, it can be inferred that the compound likely leads to the death or inhibition of mycobacterium tuberculosis cells .
Propiedades
IUPAC Name |
2-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c29-23-18-7-3-5-17-6-4-8-19(22(17)18)24(30)27(23)16-13-25-11-14-26(15-12-25)35(33,34)21-10-2-1-9-20(21)28(31)32/h1-10H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYKUJSZQZEQKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
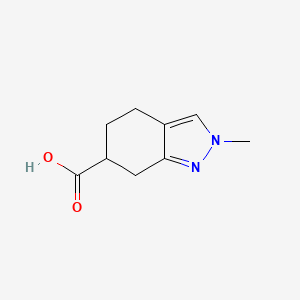
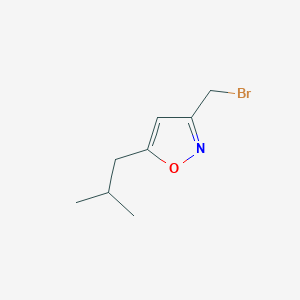
![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)
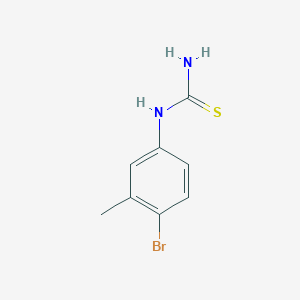
![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
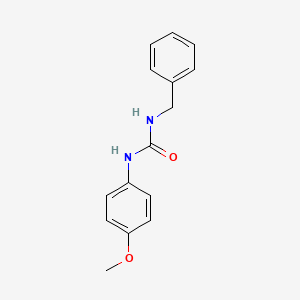
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)
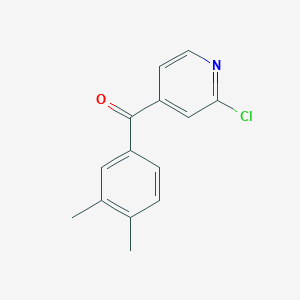
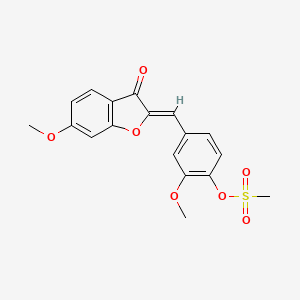
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)
![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2370062.png)
